molecular formula C15H10ClN3O5S2 B6546183 2-(4-chlorobenzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide CAS No. 895456-97-0

2-(4-chlorobenzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B6546183
CAS No.: 895456-97-0
M. Wt: 411.8 g/mol
InChI Key: GXSAQIWVCPLNNW-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a benzothiazole-based acetamide derivative characterized by a 6-nitro-substituted benzothiazole core and a 4-chlorobenzenesulfonyl moiety attached via an acetamide linker. The nitro group at the 6-position of the benzothiazole ring confers strong electron-withdrawing properties, which may enhance reactivity and intermolecular interactions.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O5S2/c16-9-1-4-11(5-2-9)26(23,24)8-14(20)18-15-17-12-6-3-10(19(21)22)7-13(12)25-15/h1-7H,8H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSAQIWVCPLNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The biological and physicochemical properties of benzothiazole acetamides are highly dependent on substituents at the benzothiazole 6-position and the acetamide side chain. Below is a comparative analysis of key derivatives:

Substituent Variations on the Benzothiazole Core

  • 6-Nitro group: Present in the target compound and BTC-r (N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide) (). The nitro group enhances electrophilicity and may improve binding to microbial or enzymatic targets.
  • 6-Methoxy group : Found in compounds like N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(adamantan-1-yl)acetamide (). Methoxy groups increase lipophilicity but reduce electron-withdrawing effects compared to nitro.
  • 6-Trifluoromethyl group : Featured in BTA (N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide) (). The trifluoromethyl group offers steric bulk and metabolic stability.

Variations in the Acetamide Side Chain

  • 4-Chlorobenzenesulfonyl: The target compound’s sulfonyl group may enhance hydrogen bonding and stability.
  • Pyridine-3-ylamino: In BTC-r (), this substituent contributes to antimicrobial activity (MIC values: 3.125–12.5 μg/mL against Gram-negative and Gram-positive bacteria).
  • Triazine backbone : PZ-39 () uses a triazine-linked benzothiazole for ABCG2 inhibition, highlighting the role of heterocyclic systems in target specificity.

Key Research Findings

Sulfonyl Moieties Improve Binding : Sulfonyl-containing derivatives (e.g., ) demonstrate hydrogen-bonding capabilities, critical for enzyme inhibition .

Side Chain Flexibility Dictates Specificity: Rigid side chains (e.g., triazine in PZ-39) enhance target specificity, while flexible chains (e.g., pyridinylamino in BTC-r) broaden antimicrobial activity .

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